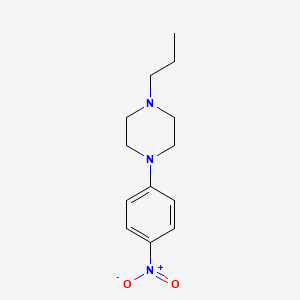

1-(4-Nitrophenyl)-4-propylpiperazine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-nitrophenyl)-4-propylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O2/c1-2-7-14-8-10-15(11-9-14)12-3-5-13(6-4-12)16(17)18/h3-6H,2,7-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQJJDFNEVSVCBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of the Piperazine Scaffold in Pharmaceutical Research

The piperazine (B1678402) ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a privileged scaffold in drug discovery. Its prevalence in a vast number of clinically used drugs stems from a combination of favorable physicochemical and biological properties. The two nitrogen atoms within the piperazine ring provide a large polar surface area and opportunities for hydrogen bond donors and acceptors, which can lead to improved water solubility and oral bioavailability. nih.govresearchgate.net

Furthermore, the piperazine moiety offers a structurally rigid yet conformationally flexible core. This allows for the precise spatial orientation of various substituents, enabling medicinal chemists to fine-tune the molecule's interaction with biological targets. The synthetic tractability of the piperazine ring is another key advantage, as it allows for straightforward modifications at both nitrogen atoms, facilitating the creation of large and diverse chemical libraries for screening. researchgate.net These attributes have led to the incorporation of the piperazine scaffold into drugs across numerous therapeutic areas, including antipsychotics, antidepressants, antihistamines, and anti-cancer agents.

Overview of Therapeutically Relevant Arylpiperazine Derivatives

Arylpiperazines, a subclass of piperazine (B1678402) derivatives where one of the nitrogen atoms is attached to an aryl group, are of particular importance in medicinal chemistry. This structural motif is a key pharmacophore in many centrally active agents due to its ability to interact with a variety of G-protein coupled receptors (GPCRs), such as serotonin (B10506) and dopamine (B1211576) receptors.

Several well-known drugs incorporate the arylpiperazine scaffold, highlighting its therapeutic versatility. For instance, Buspirone, an anxiolytic, and Flibanserin, used for hypoactive sexual desire disorder, are prominent examples of N-arylpiperazine derivatives. core.ac.uksigmaaldrich.com The arylpiperazine core is also being extensively investigated for its potential in oncology, with derivatives showing anti-proliferative activity in various cancer cell lines. core.ac.uksigmaaldrich.com The modular nature of arylpiperazines allows for systematic modifications to enhance potency, selectivity, and pharmacokinetic profiles, making them a continuing focus of drug development efforts. core.ac.uk

Table 1: Examples of Therapeutically Relevant Arylpiperazine Derivatives

| Compound Name | Therapeutic Area |

| Buspirone | Anxiolytic |

| Flibanserin | Hypoactive Sexual Desire Disorder |

| Aripiprazole | Antipsychotic |

| Trazodone | Antidepressant |

| Cetirizine | Antihistamine |

Research Trajectory and Rationale for Investigating 1 4 Nitrophenyl 4 Propylpiperazine

Established Synthetic Pathways for N-Functionalized Piperazines

The functionalization of the two nitrogen atoms within the piperazine ring is typically achieved through sequential reactions, often involving N-arylation and N-alkylation. The primary methods to achieve N-functionalization include Nucleophilic Aromatic Substitution (SNAr), metal-catalyzed cross-coupling reactions, and reductive amination. mdpi.com

Nucleophilic Aromatic Substitution (SNAr): This method is particularly effective when the aromatic ring to be attached is electron-deficient, for instance, when it contains strong electron-withdrawing groups like a nitro group (-NO₂). mdpi.com The reaction involves the direct displacement of a leaving group (typically a halide) on the aromatic ring by the nucleophilic nitrogen of piperazine.

Palladium-Catalyzed Buchwald-Hartwig Coupling: This cross-coupling reaction is a versatile method for forming carbon-nitrogen bonds and is widely used for N-arylation of piperazines, especially with less reactive aryl halides. mdpi.com

Copper-Catalyzed Ullmann-Goldberg Reaction: An older but still relevant method, this reaction also facilitates N-arylation, though it often requires harsher conditions than palladium-catalyzed methods. mdpi.com

N-Alkylation via Nucleophilic Substitution: This is a direct approach where a mono-N-substituted piperazine is reacted with an alkyl halide (e.g., alkyl chloride, bromide, or iodide). A base is typically required to neutralize the acid formed during the reaction. nih.gov

N-Alkylation via Reductive Amination: This powerful and common method involves reacting the piperazine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (B8407120) to yield the N-alkylated product. nih.gov

Table 1: Comparison of Established N-Functionalization Pathways for Piperazines

| Method | Reactants | Typical Conditions | Application |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Piperazine + Electron-Deficient Aryl Halide | Base (e.g., K₂CO₃, Et₃N), Polar Aprotic Solvent (e.g., DMSO, DMF) | N-Arylation |

| Buchwald-Hartwig Coupling | Piperazine + Aryl Halide/Triflate | Palladium Catalyst, Ligand, Base (e.g., NaOtBu) | N-Arylation |

| Reductive Amination | Piperazine + Aldehyde/Ketone | Reducing Agent (e.g., NaBH(OAc)₃), Mildly Acidic pH | N-Alkylation |

| Direct Alkylation | Piperazine + Alkyl Halide | Base (e.g., K₂CO₃), Solvent (e.g., ACN, Acetone) | N-Alkylation |

Targeted Synthesis of this compound

The synthesis of this compound is logically achieved through a two-step process: first, the introduction of the 4-nitrophenyl group onto the piperazine core, followed by the alkylation of the remaining secondary amine with a propyl group.

Step 1: Synthesis of the Precursor, 1-(4-Nitrophenyl)piperazine

The precursor is synthesized via a Nucleophilic Aromatic Substitution (SNAr) reaction. The strong electron-withdrawing effect of the nitro group on the phenyl ring makes 1-chloro-4-nitrobenzene (B41953) or 1-fluoro-4-nitrobenzene (B44160) highly susceptible to nucleophilic attack by piperazine. Using an excess of piperazine can favor mono-substitution and also serve as the base, though an external base like potassium carbonate is often used.

Step 2: N-Alkylation of 1-(4-Nitrophenyl)piperazine

Once the 1-(4-nitrophenyl)piperazine precursor is obtained, the propyl group can be introduced onto the second nitrogen atom using two primary strategies:

Direct Alkylation: This involves the reaction of 1-(4-nitrophenyl)piperazine with a propyl halide, such as 1-bromopropane (B46711) or 1-iodopropane, in the presence of a non-nucleophilic base (e.g., potassium carbonate or diisopropylethylamine) in a polar aprotic solvent like acetonitrile (B52724) or DMF. nih.gov

Reductive Amination: This strategy involves reacting the precursor with propanal (propionaldehyde). The initial reaction forms an iminium ion intermediate, which is subsequently reduced in the same pot by a hydride-based reducing agent, most commonly sodium triacetoxyborohydride (NaBH(OAc)₃), to yield the final product. nih.gov

Optimizing reaction conditions is critical for maximizing the yield and ensuring the purity of the final product by minimizing side reactions, such as quaternary ammonium (B1175870) salt formation in direct alkylation.

For direct alkylation , key parameters include the choice of solvent, base, and temperature. Acetonitrile is a common solvent, and potassium carbonate is an effective and economical base. The reaction temperature is typically managed between room temperature and moderate heating to ensure a reasonable reaction rate without promoting degradation or side products.

For reductive amination , the reaction is typically carried out in a chlorinated solvent like dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE). The use of sodium triacetoxyborohydride is advantageous as it is a mild reducing agent that is selective for the iminium ion and tolerates the slightly acidic conditions often used to promote iminium formation.

Table 2: Comparison of N-Alkylation Strategies for 1-(4-Nitrophenyl)piperazine

| Parameter | Direct Alkylation | Reductive Amination |

|---|---|---|

| Alkylating Agent | 1-Bromopropane or 1-Iodopropane | Propanal (Propionaldehyde) |

| Key Reagent | Base (e.g., K₂CO₃, DIPEA) | Reducing Agent (e.g., NaBH(OAc)₃) |

| Typical Solvent | Acetonitrile, DMF, Acetone | Dichloromethane (DCM), 1,2-Dichloroethane (DCE) |

| Advantages | Uses readily available alkyl halides. | High selectivity, mild conditions, avoids over-alkylation. nih.gov |

| Potential Issues | Potential for over-alkylation (quaternary salt formation). | Requires handling of aldehydes. |

Novel Multicomponent and One-Pot Synthetic Approaches for Piperazine Derivatives

While the stepwise synthesis is robust, modern organic chemistry emphasizes efficiency and atom economy, leading to the development of novel synthetic strategies. nih.gov

Multicomponent Reactions (MCRs) enable the synthesis of complex molecules like piperazine derivatives in a single step from three or more reactants. nih.gov Isocyanide-based MCRs, such as the Ugi reaction, are particularly powerful. thieme-connect.com A modified "split-Ugi" methodology has been developed for bis-secondary diamines like piperazine, allowing for the rapid generation of diverse 1,4-disubstituted piperazine libraries. nih.gov These reactions are highly valued in drug discovery for their ability to produce a wide range of analogues for screening purposes from simple building blocks. nih.govthieme-connect.com

Sustainable and Green Chemistry Considerations in Piperazine Synthesis

There is a growing emphasis on developing environmentally benign synthetic methods in the pharmaceutical industry. researchgate.netresearchgate.net For piperazine synthesis, green chemistry principles are being applied to reduce the environmental impact of chemical processes. researchgate.net

Key areas of focus include:

Microwave-Assisted Synthesis: Using microwave irradiation can dramatically accelerate reaction times, reduce energy consumption, and often improve yields compared to conventional heating. researchgate.netresearchgate.net

Green Solvents: Replacing hazardous and toxic solvents with more environmentally friendly alternatives (e.g., water, ethanol, or ionic liquids) is a primary goal. researchgate.net

Photoredox Catalysis: This emerging field uses visible light to drive chemical reactions. The use of organic photocatalysts, as opposed to those based on expensive and potentially toxic transition metals like iridium, offers a more sustainable approach to C-H functionalization and other transformations in piperazine synthesis. mdpi.com

Catalyst-Free Synthesis: Designing reactions that can proceed efficiently without a catalyst simplifies purification, reduces waste, and lowers costs. researchgate.net

Multicomponent and One-Pot Reactions: As mentioned previously, these strategies align with green chemistry principles by increasing atom economy and reducing the number of synthetic steps and purification procedures required. researchgate.netresearchgate.net

These sustainable strategies are crucial for the future of chemical manufacturing, aiming to produce important molecules like piperazine derivatives in a safer, more efficient, and environmentally responsible manner. unibo.it

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts (δ) are influenced by the electron density around the protons, with electronegative groups like the nitro group and nitrogen atoms causing a downfield shift (to higher ppm values).

The aromatic protons on the nitrophenyl ring are expected to appear as two distinct doublets due to their ortho- and meta-positions relative to the piperazine substituent and the strong electron-withdrawing nitro group. The protons on the carbon adjacent to the nitro group (H-c) would be the most deshielded, appearing furthest downfield. The protons adjacent to the piperazine nitrogen (H-b) would appear slightly upfield.

The protons of the piperazine ring are predicted to show two multiplets, corresponding to those adjacent to the nitrophenyl group (H-d) and those adjacent to the propyl group (H-e). The propyl group itself would display three distinct signals: a triplet for the terminal methyl group (H-h), a complex multiplet (sextet) for the central methylene (B1212753) group (H-g), and a triplet for the methylene group attached to the piperazine nitrogen (H-f).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Signal Label | Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|---|

| H-c | 2H, Aromatic | ~8.1-8.2 | Doublet (d) |

| H-b | 2H, Aromatic | ~6.8-7.0 | Doublet (d) |

| H-d | 4H, Piperazine | ~3.4-3.6 | Multiplet (m) |

| H-e | 4H, Piperazine | ~2.5-2.7 | Multiplet (m) |

| H-f | 2H, Propyl (-CH₂-N) | ~2.3-2.5 | Triplet (t) |

| H-g | 2H, Propyl (-CH₂-) | ~1.5-1.7 | Sextet (sxt) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom. The chemical shifts are highly dependent on the carbon's hybridization and electronic environment. For this compound, eight distinct signals are anticipated.

The aromatic carbons would show four signals. The carbon atom directly attached to the nitro group (C-4) would be significantly downfield, as would the carbon attached to the piperazine nitrogen (C-1). The other two aromatic carbons (C-3/5 and C-2/6) would appear in the typical aromatic region. The piperazine ring carbons would likely yield two signals, reflecting their different nitrogen neighbors. The propyl group would contribute three distinct aliphatic signals.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Label | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (Ar-N) | ~154-156 |

| C-4 (Ar-NO₂) | ~138-140 |

| C-2/6 (Ar-CH) | ~125-127 |

| C-3/5 (Ar-CH) | ~112-114 |

| Piperazine (Ar-N-CH₂) | ~46-48 |

| Piperazine (-N-CH₂) | ~52-54 |

| Propyl (-CH₂-N) | ~59-61 |

| Propyl (-CH₂-) | ~19-21 |

Two-Dimensional NMR Techniques for Connectivity Assignments

While specific 2D NMR data for this compound is not available, techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be essential for unambiguous assignment of the ¹H and ¹³C signals.

COSY: A ¹H-¹H COSY experiment would confirm the connectivity of protons within the propyl group by showing correlations between H-f and H-g, and between H-g and H-h. It would also confirm the coupling between the aromatic protons H-b and H-c.

HSQC: An HSQC experiment would correlate each proton signal with its directly attached carbon atom. This would definitively link the proton assignments from Table 1 to the carbon assignments in Table 2, for instance, confirming which ¹³C signal corresponds to the propyl's terminal methyl group by its correlation to the H-h proton signal.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. For the compound this compound, the molecular formula is C₁₃H₁₉N₃O₂.

Using the exact masses of the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O), the theoretical monoisotopic mass can be calculated. An experimental HRMS measurement would be expected to match this theoretical value to within a few parts per million (ppm), providing unequivocal confirmation of the molecular formula.

Table 3: Predicted HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₁₉N₃O₂ |

| Theoretical Exact Mass [M] | 249.14773 |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would be dominated by absorptions characteristic of its key structural motifs.

The most prominent features would be the strong, asymmetric and symmetric stretching vibrations of the nitro group (N-O). The spectrum would also show characteristic peaks for aromatic C-H stretching, aliphatic C-H stretching from the piperazine and propyl groups, C-N stretching, and aromatic C=C bending vibrations.

Table 4: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic Nitro (R-NO₂) | Asymmetric Stretch | ~1500-1540 |

| Aromatic Nitro (R-NO₂) | Symmetric Stretch | ~1335-1355 |

| Aromatic C-H | Stretch | ~3000-3100 |

| Aliphatic C-H | Stretch | ~2850-2960 |

| Aromatic C=C | Bend | ~1580-1610 |

X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing Analysis

X-ray crystallography provides the definitive solid-state structure of a molecule by mapping electron density from the diffraction of X-rays by a single crystal. Although no crystal structure has been published for this compound, analysis of related compounds, such as salts of 1-(4-nitrophenyl)piperazine, allows for an informed prediction of its likely solid-state characteristics. nih.gov

If a suitable crystal were analyzed, the data would reveal precise bond lengths, bond angles, and torsion angles. A key finding would be the conformation of the piperazine ring, which is expected to adopt a stable chair conformation. The analysis would also determine the orientation of the substituents; for instance, whether the nitrophenyl and propyl groups occupy axial or equatorial positions on the piperazine ring. Furthermore, X-ray analysis would elucidate the crystal packing, revealing any significant intermolecular interactions, such as C-H···O hydrogen bonds or π–π stacking between the nitrophenyl rings, which stabilize the crystal lattice. nih.gov

Electrochemical Characterization of Redox Behavior

The redox behavior of this compound is primarily dictated by the presence of the electroactive nitroaromatic group. The electrochemical characteristics of this compound, and related nitrophenylpiperazine derivatives, are typically investigated using voltammetric techniques, such as cyclic voltammetry (CV), which provides insight into the potentials at which oxidation and reduction processes occur and the reversibility of these reactions.

Research into the electrochemistry of nitroaromatic compounds reveals that the nitro group (-NO₂) is readily reduced. The reduction process is often complex and proceeds through multiple steps, being highly dependent on the pH of the supporting electrolyte. In the case of this compound, the principal redox activity is centered on the nitrophenyl moiety.

The presence of the 4-propylpiperazine substituent on the phenyl ring influences the electron density of the aromatic system and, consequently, the reduction potential of the nitro group. The piperazine nitrogen attached to the ring can donate electron density into the phenyl ring through resonance, which would be expected to make the reduction of the nitro group slightly more difficult (i.e., occur at a more negative potential) compared to unsubstituted nitrobenzene.

While specific experimental data for this compound is not extensively available in the public domain, the table below provides representative data based on the electrochemical behavior of analogous nitroaromatic and piperazine-containing compounds. These values illustrate the typical potential ranges for the key redox events.

| Redox Process | Typical Potential Range (V vs. Ag/AgCl) | Number of Electrons Transferred (n) | Notes |

| Initial Reduction of Nitro Group (NO₂) to Nitro Radical Anion | -0.8 to -1.2 | 1 | Reversible or quasi-reversible one-electron process. |

| Further Reduction to Phenylhydroxylamine | -1.2 to -1.6 | 3 | Involves multiple electron and proton transfer steps. |

| Oxidation of Piperazine Moiety | > +0.8 | Variable | Typically an irreversible process occurring at high positive potentials. |

This is an interactive data table. The values presented are illustrative and based on the electrochemical behavior of similar compounds.

The electrochemical characterization provides fundamental information on the electron-transfer properties of this compound. This data is crucial for understanding its potential role in various chemical and biological processes that involve redox transformations. For instance, the reduction potential of the nitro group can be correlated with its potential metabolic fate in biological systems.

Computational Chemistry and Molecular Modeling Studies of 1 4 Nitrophenyl 4 Propylpiperazine

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, allow for the detailed analysis of electron distribution and its influence on molecular stability and reactivity.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is particularly effective for predicting the geometric and electronic properties of compounds like 1-(4-nitrophenyl)-4-propylpiperazine. nih.gov DFT calculations can determine optimized molecular geometry, vibrational frequencies, and frontier molecular orbital energies (HOMO and LUMO), which are crucial for understanding the molecule's kinetic stability and chemical reactivity. nih.gov

Table 1: Representative DFT-Calculated Electronic Properties

| Parameter | Representative Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -2.5 eV | Indicates electron-accepting ability |

| Energy Gap (HOMO-LUMO) | 4.0 eV | Correlates with chemical reactivity and stability |

| Dipole Moment | 4.5 D | Measures the polarity of the molecule |

Note: The values in this table are representative and are based on typical DFT calculations for similar aromatic piperazine (B1678402) derivatives. Specific experimental or computational studies on this compound are required for precise values.

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of negative potential (typically colored in shades of red and yellow), which are susceptible to electrophilic attack, and regions of positive potential (colored in blue), which are prone to nucleophilic attack. chemrxiv.org

For this compound, the MEP analysis would likely reveal a significant negative potential around the oxygen atoms of the nitro group, indicating these as primary sites for electrophilic interactions. nih.gov Conversely, the hydrogen atoms of the piperazine ring and the propyl group would exhibit positive potential. This information is critical for understanding intermolecular interactions, including hydrogen bonding. researchgate.net

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. chemrxiv.org It is extensively used in drug design to understand how a ligand, such as this compound, might interact with a biological target, typically a protein.

Active Site Binding Mode Prediction

Molecular docking simulations can predict the binding conformation of this compound within the active site of a target protein. This involves sampling a large number of possible orientations and conformations of the ligand within the binding pocket and scoring them based on their energetic favorability. The resulting binding mode reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. For piperazine derivatives, the nitrogen atoms can act as hydrogen bond acceptors, while the aromatic ring can engage in pi-pi stacking interactions. nih.gov

Binding Affinity Estimation

A crucial outcome of molecular docking is the estimation of the binding affinity, which is a measure of the strength of the interaction between the ligand and its target. bohrium.com This is often expressed as a binding energy, typically in kcal/mol. A lower binding energy indicates a more stable complex and, consequently, a higher binding affinity. bohrium.com For instance, docking studies on similar nitrophenyl-piperazine compounds against DNA have shown binding affinities in the range of -7.4 to -7.5 kcal/mol. bohrium.com

Table 2: Representative Molecular Docking Results

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Kinase A | -8.2 | Lys72, Glu91, Leu173 |

| Protease B | -7.5 | Asp25, Gly27, Ile50 |

| Receptor C | -9.1 | Tyr115, Phe264, Asn293 |

Note: This table presents hypothetical binding affinities and interacting residues for illustrative purposes. The actual values would depend on the specific protein target and the docking software used.

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Interactions

Molecular Dynamics (MD) simulations provide a dynamic picture of the behavior of a molecule over time. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can explore the conformational landscape of this compound and its interactions with its environment, such as a solvent or a biological membrane. mdpi.com

MD simulations can reveal the flexibility of the molecule, identifying stable conformations and the transitions between them. When studying a ligand-protein complex, MD simulations can assess the stability of the binding mode predicted by molecular docking. By monitoring the root-mean-square deviation (RMSD) of the ligand and protein atoms over the simulation time, one can determine if the ligand remains stably bound in the active site. Furthermore, MD simulations can elucidate the dynamic nature of the intermolecular interactions, providing a more realistic representation of the binding event than static docking poses. cpu.edu.cn

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical correlation between the chemical structure of a series of compounds and their biological activity. jocpr.comwikipedia.org The fundamental principle is that variations in the structural or physicochemical properties of molecules within a series lead to changes in their biological effects. creative-biolabs.com For a class of compounds like nitrophenylpiperazine derivatives, QSAR models can predict the activity of unsynthesized analogues, thereby prioritizing the most promising candidates for synthesis and experimental testing. nih.govresearchgate.net

The foundation of a robust QSAR model is the selection and calculation of molecular descriptors. These are numerical values that quantify different aspects of a molecule's structure and properties. ucsb.edu For this compound and its analogues, a diverse set of descriptors would be calculated to capture the electronic, steric, hydrophobic, and topological characteristics that could influence receptor binding or other biological interactions.

Relevant descriptors can be categorized as follows:

Electronic Descriptors: These describe the electronic properties of the molecule. The electron-withdrawing nature of the nitro (-NO2) group on the phenyl ring significantly influences the molecule's electronic profile. nih.govmdpi.com Descriptors such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and partial atomic charges are crucial. ucsb.edumdpi.com HOMO and LUMO energies, for instance, relate to the molecule's ability to donate or accept electrons in interactions with a biological target. ucsb.edumdpi.com

Hydrophobic Descriptors: Lipophilicity is a key factor in a molecule's ability to cross biological membranes and interact with hydrophobic pockets in a receptor. The octanol-water partition coefficient (logP) is the most common descriptor for hydrophobicity. The propyl group and the phenyl ring of the molecule are the primary contributors to its lipophilic character.

Steric Descriptors: These descriptors relate to the size and shape of the molecule, which are critical for complementarity with a receptor's binding site. Key steric descriptors include molecular weight, molar refractivity (which accounts for both volume and polarizability), and various shadow indices that describe the molecule's dimensions. mdpi.com

Topological Descriptors: Also known as connectivity indices, these descriptors are derived from the 2D representation of the molecule and describe its branching and shape. Indices like the Kier & Hall connectivity indices and the Randić index are often used to quantify molecular size and complexity. researchgate.net

The calculation of these descriptors is typically performed using specialized software such as Gaussian, ChemOffice, or Dragon, which can generate thousands of potential descriptors from a single molecular structure. mdpi.com

| Descriptor Class | Specific Descriptor | Property Represented | Relevance to this compound |

|---|---|---|---|

| Electronic | HOMO/LUMO Energy | Electron-donating/accepting ability | Influenced by the electron-withdrawing nitro group. |

| Electronic | Dipole Moment | Molecular polarity and charge distribution | Describes polarity arising from the nitro group and piperazine nitrogens. |

| Hydrophobic | LogP | Lipophilicity and membrane permeability | Determined by the propyl and phenyl groups versus the polar nitro and piperazine moieties. |

| Steric | Molar Refractivity (MR) | Molecular volume and polarizability | Reflects the overall size and shape of the molecule. |

| Topological | Topological Polar Surface Area (TPSA) | Surface area of polar atoms | Important for predicting transport properties; influenced by the nitro and piperazine groups. |

| Constitutional | Molecular Weight (MW) | Molecular size | A fundamental descriptor related to steric bulk. |

Once a set of descriptors has been calculated for a series of this compound analogues with known biological activities, the next step is to develop a mathematical model. semanticscholar.org This typically involves dividing the dataset into a training set, used to build the model, and a test set, used to evaluate its predictive power on external compounds. uniroma1.it

Several statistical methods can be employed to generate the QSAR equation, with Multiple Linear Regression (MLR) and Partial Least Squares (PLS) being common choices for developing linear models. mdpi.comresearchgate.net The resulting model is an equation of the form:

Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

where D₁, D₂, etc., are the molecular descriptors, and c₁, c₂, etc., are their regression coefficients, indicating the magnitude and direction of their influence on the biological activity.

Model validation is the most critical phase of QSAR development, ensuring that the model is robust, statistically significant, and has genuine predictive power, rather than being a result of chance correlation. uniroma1.it Validation is performed using several statistical metrics:

Internal Validation: This assesses the stability and robustness of the model using the training set data. The most common technique is leave-one-out cross-validation (LOO-CV), which generates the cross-validated correlation coefficient (q² or Q²). A high q² value (typically > 0.5) indicates good internal predictivity. uniroma1.it

External Validation: This evaluates the model's ability to predict the activity of compounds not used in its development (the test set). The key metric is the predictive R² (R²pred), which measures the correlation between the observed and predicted activities for the test set. An R²pred value > 0.6 is generally considered indicative of a reliable predictive model. uniroma1.it

Y-Randomization: This test confirms that the model is not due to a chance correlation by repeatedly scrambling the biological activity data and rebuilding the model. A valid model should produce very low correlation coefficients for the randomized data. uniroma1.it

Applicability Domain (AD): The AD defines the chemical space in which the model can make reliable predictions. It ensures that predictions are only made for compounds that are structurally similar to those in the training set, preventing extrapolation into unknown chemical space. semanticscholar.org

| Validation Parameter | Symbol | Description | Acceptable Value |

|---|---|---|---|

| Coefficient of Determination | R² | Measures the goodness-of-fit of the model for the training set. | > 0.6 |

| Cross-validated R² (LOO) | q² or Q² | Assesses the internal predictive ability of the model. | > 0.5 |

| Predictive R² | R²pred | Measures the predictive power of the model on an external test set. | > 0.6 |

| Root Mean Square Error | RMSE | Indicates the absolute error in prediction for the training or test set. | As low as possible |

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is another powerful ligand-based design technique that focuses on the 3D arrangement of essential chemical features a molecule must possess to interact with a specific biological target. acs.org Unlike QSAR, which generates a mathematical equation, a pharmacophore model is a 3D spatial map of these crucial features.

For this compound, a pharmacophore model would likely consist of several key features:

Hydrogen Bond Acceptor (HBA): The two oxygen atoms of the nitro group are strong hydrogen bond acceptors.

Hydrophobic (HY/Hbic): The aromatic phenyl ring and the aliphatic propyl chain represent distinct hydrophobic regions that can engage in van der Waals or hydrophobic interactions within a receptor pocket. nih.gov

Positive Ionizable (PI): At physiological pH, the distal nitrogen atom of the piperazine ring is likely to be protonated, acting as a positive ionizable feature capable of forming ionic interactions or hydrogen bonds. nih.gov

These features, with defined distances and angles between them, constitute the pharmacophore hypothesis. acs.org This hypothesis can be generated based on a set of known active ligands or from the structure of the ligand-receptor complex if available. nih.gov

| Pharmacophoric Feature | Potential Origin in this compound | Type of Interaction |

|---|---|---|

| Hydrogen Bond Acceptor (HBA) | Oxygen atoms of the nitro group | Hydrogen bonding |

| Hydrophobic (HY) | Propyl group | Hydrophobic/van der Waals interactions |

| Aromatic Ring (AR) | Nitrophenyl ring | π-π stacking, hydrophobic interactions |

| Positive Ionizable (PI) | Protonated distal piperazine nitrogen | Ionic interaction, hydrogen bonding |

Once a statistically validated pharmacophore model is developed, it serves as a 3D query for virtual screening . acs.orgscience.gov In this process, large chemical databases containing millions of compounds (e.g., ZINC, ChEMBL) are rapidly searched to identify molecules that match the pharmacophore's 3D arrangement of features. nih.gov This allows for the efficient identification of structurally diverse molecules that are likely to possess the desired biological activity.

The hits identified from virtual screening are typically subjected to further computational filtering, such as molecular docking to predict their binding mode and affinity, and ADME (Absorption, Distribution, Metabolism, and Excretion) analysis to assess their drug-like properties, before being selected for synthesis and biological evaluation. nih.gov This hierarchical approach streamlines the drug discovery process, reducing costs and accelerating the identification of novel lead compounds. researchgate.net

Structure Activity Relationship Sar Exploration of 1 4 Nitrophenyl 4 Propylpiperazine Analogues

Impact of Aromatic Ring Substitutions on Biological Activity

The substituted phenyl ring is a crucial component for the biological activity of arylpiperazine compounds. Modifications to this ring, particularly at the para position occupied by the nitro group in the parent compound, can significantly influence receptor binding affinity and selectivity. researchgate.netmuseonaturalistico.it The nature of the substituent, whether it is electron-donating or electron-withdrawing, its size, and its lipophilicity all play a role in defining the pharmacological profile of the analogue.

The electronic properties of substituents on the aromatic ring are a primary determinant of a compound's activity. The nitro group (NO₂) at the para-position of 1-(4-nitrophenyl)-4-propylpiperazine is a potent electron-withdrawing group due to both its inductive and resonance effects. researchgate.netresearchgate.net This strong electron-withdrawing nature can influence the electronic distribution across the entire molecule, which may enhance interactions with biological targets and improve inhibitory activity. nih.govsvedbergopen.com

Studies on various nitrophenylpiperazine derivatives have shown that the presence of an electron-withdrawing substituent like the nitro group can improve the inhibition of certain enzymes. nih.gov The position of the nitro group is also crucial; its electron-withdrawing capacity can be modulated by adjacent functional groups. nih.gov Replacing the nitro group with other substituents of varying electronic character—from strongly electron-donating (e.g., -OCH₃, -NH₂) to other electron-withdrawing groups (e.g., -CN, -CF₃)—allows for the fine-tuning of a molecule's activity. For instance, derivatives with heteroatoms on the aromatic ring that can participate in hydrogen bonding often exhibit high inhibitory activities. nih.gov

Table 1: Influence of Aromatic Ring Substituent Electronic Effects on Biological Activity

| Substituent (at para-position) | Electronic Effect | General Impact on Activity |

|---|---|---|

| -NO₂ | Strong Electron-Withdrawing | Often enhances potency |

| -CN | Moderate Electron-Withdrawing | May maintain or slightly decrease activity |

| -Cl | Weak Electron-Withdrawing (Inductive) | Variable, can improve lipophilicity |

| -H | Neutral | Baseline activity |

| -CH₃ | Weak Electron-Donating | Often results in decreased activity |

Steric and Lipophilic Contributions

Beyond electronic effects, the steric bulk and lipophilicity of substituents on the aromatic ring are critical for optimal receptor fit and pharmacokinetic properties. Lipophilicity, often measured as the distribution coefficient (logD), influences a molecule's ability to cross biological membranes and can affect its absorption, distribution, metabolism, and excretion (ADMET) profile. nih.gov

Introducing bulky substituents can cause steric hindrance, which may either prevent the molecule from binding to its target or, conversely, lock it into a more favorable binding conformation. The ideal size and shape of the substituent depend on the topology of the target's binding pocket.

Table 2: Impact of Steric and Lipophilic Properties of Aromatic Substituents

| Substituent | Steric Bulk | Lipophilicity (π-value) | Potential SAR Implications |

|---|---|---|---|

| -H | Minimal | 0.00 | Baseline for comparison |

| -F | Small | +0.14 | Minimal steric hindrance, increases lipophilicity |

| -Cl | Medium | +0.71 | Moderate bulk, significantly increases lipophilicity |

| -CH₃ | Medium | +0.56 | Adds bulk and lipophilicity |

| -CF₃ | Large | +0.88 | Significant steric and electronic effects, increases lipophilicity |

Role of the N-Alkyl Chain (Propyl Group) Modifications

The N-alkyl substituent on the distal piperazine (B1678402) nitrogen, which is a propyl group in the parent compound, plays a significant role in modulating biological activity and drug-like properties. Altering the length, branching, or substitution of this alkyl chain can impact potency, selectivity, and metabolic stability. researchgate.netmuseonaturalistico.it

Table 3: Effect of N-Alkyl Chain Modifications on Activity

| N-Alkyl Chain Modification | Example Structure | Observed Effect on Activity (Generalised) |

|---|---|---|

| Shortening the chain | N-Ethyl | May decrease potency |

| Lengthening the chain | N-Butyl | Can increase or decrease potency depending on target |

| Branching the chain | N-Isopropyl | May improve metabolic stability |

| Terminal Substitution | N-(3-hydroxypropyl) | Can improve solubility and introduce new H-bonding |

Piperazine Ring Derivatization and Conformational Influences on Activity

The piperazine ring is more than a simple linker; it is a structurally important scaffold that provides a balance between rigidity and flexibility. nih.gov This allows the two ends of the molecule (the aryl group and the N-alkyl group) to adopt an optimal three-dimensional geometry for binding to a biological target. researchgate.net The piperazine ring typically exists in a stable chair conformation, but its flexibility can be influenced by substituents. researchgate.net

Derivatization of the piperazine ring itself, for instance, by introducing substituents on the carbon atoms, can have significant conformational effects. Such modifications can lead to stereoisomers with distinct biological activities, highlighting the importance of stereochemistry in receptor interaction. researchgate.netmuseonaturalistico.it Furthermore, replacing the piperazine with other heterocyclic scaffolds can alter the compound's properties. For instance, in one study, replacing a benzyl (B1604629) or phenyl ring at the N-1 position of piperazine with an indole (B1671886) or pyridine (B92270) moiety significantly improved the potency of the compounds as tyrosinase inhibitors. nih.govnih.gov

Identification of Key Pharmacophoric Features for Receptor Recognition

A pharmacophore is the specific ensemble of steric and electronic features necessary for a molecule to interact with its biological target and trigger a response. nih.gov For the this compound scaffold, several key pharmacophoric features can be identified that are essential for receptor recognition.

Aromatic/Hydrophobic Region: The 4-nitrophenyl ring serves as a critical hydrophobic and aromatic feature, likely engaging in π-π stacking or hydrophobic interactions within the receptor binding site. researchgate.net

Hydrogen Bond Acceptor: The two oxygen atoms of the nitro group are strong hydrogen bond acceptors, which can form crucial interactions with hydrogen bond donor residues in the target protein. svedbergopen.comresearchgate.net

Basic Nitrogen Atom: The N4 nitrogen of the piperazine ring is basic and is likely protonated at physiological pH. This creates a positive ionizable feature that can form ionic bonds or strong hydrogen bonds with acidic residues (e.g., aspartate, glutamate) in the receptor. researchgate.net

These features collectively define the pharmacophoric model for this class of compounds and serve as a guide for designing new analogues.

Design Principles for Enhanced Potency and Selectivity

Based on the SAR exploration, several key design principles can be formulated to guide the development of more potent and selective analogues of this compound. nih.govresearchgate.net

Aromatic Ring Optimization: The electronic nature of the aromatic ring substituent is paramount. While the electron-withdrawing nitro group is often beneficial, exploring other groups with different electronic and steric properties could enhance selectivity for a specific target. Introducing substituents that can act as hydrogen bond donors or acceptors may also improve affinity. nih.gov

Lipophilicity and Steric Tuning: The lipophilicity and size of the aromatic substituent should be carefully balanced. The goal is to maximize target engagement without introducing steric clashes or increasing lipophilicity to a point where it negatively impacts solubility or metabolic stability. nih.gov

N-Alkyl Chain Modification: The N-propyl group is a key point for modification to improve pharmacokinetic properties. Exploring different lengths, branching, and terminal functionalization of the alkyl chain can optimize permeability and metabolic stability while maintaining or improving potency. nih.gov

Conformational Constraint: Introducing substituents on the piperazine ring or replacing it with a more rigid heterocyclic scaffold can lock the molecule into a more bioactive conformation, potentially increasing potency and selectivity. However, this must be balanced against the loss of favorable flexibility.

Pharmacophore-Guided Design: All new designs should incorporate the key pharmacophoric features: an aromatic system, a hydrogen bond accepting feature on the ring, a basic nitrogen center, and a hydrophobic tail. Computational tools like pharmacophore modeling can be invaluable in designing new analogues with a higher probability of success. researchgate.net

By applying these principles, medicinal chemists can rationally design novel compounds with improved therapeutic potential.

Future Directions in Research on 1 4 Nitrophenyl 4 Propylpiperazine and Piperazine Derivatives

Advances in Target-Oriented Synthesis and Combinatorial Libraries

The future of developing piperazine-based therapeutics is intrinsically linked to innovations in chemical synthesis. Modern synthetic strategies are moving beyond traditional methods to enable the rapid and efficient creation of diverse molecular libraries for high-throughput screening.

Target-oriented synthesis, which focuses on creating molecules for specific biological targets, is being revolutionized by new techniques. mdpi.com Recent advances in C–H functionalization, for example, allow for direct modification of the piperazine (B1678402) ring's carbon skeleton, a feat that was previously challenging and required lengthy synthetic routes. mdpi.comnsf.gov This opens up new avenues for creating novel analogs with unique three-dimensional structures and pharmacological profiles. Furthermore, established and efficient methods like Buchwald-Hartwig amination and reductive amination continue to be refined for large-scale synthesis of N-aryl and N-alkyl piperazine derivatives, respectively, facilitating the construction of extensive compound collections. mdpi.com

Combinatorial chemistry is a powerful tool for generating large libraries of related compounds. nih.gov Solution-phase and solid-phase parallel synthesis techniques are being employed to produce thousands of discrete piperazine derivatives. 5z.com These libraries can be designed to explore the chemical space around a core scaffold like nitrophenylpiperazine, systematically varying substituents to probe structure-activity relationships (SAR) and identify potent and selective drug candidates. mdpi.com5z.com

| Synthetic Strategy | Description | Application in Piperazine Chemistry |

| C–H Functionalization | Direct insertion of functional groups onto the carbon-hydrogen bonds of the piperazine ring. mdpi.com | Creates novel, structurally complex piperazine derivatives that were previously difficult to access. nsf.gov |

| Combinatorial Synthesis | Automated, parallel synthesis of a large number of different but related compounds. nih.gov | Rapid generation of extensive libraries for high-throughput screening to discover new hits. 5z.com |

| Buchwald-Hartwig Amination | Palladium-catalyzed cross-coupling reaction to form carbon-nitrogen bonds. mdpi.com | An efficient method for synthesizing N-arylpiperazines, a common motif in bioactive molecules. mdpi.com |

| Reductive Amination | A two-step method that converts a carbonyl group into an amine via an imine intermediate. mdpi.com | Widely used for preparing N-alkyl piperazine derivatives. mdpi.com |

Integrated Computational and Experimental Approaches for Drug Discovery

The synergy between computational modeling and experimental validation has become a cornerstone of modern drug discovery, significantly accelerating the identification and refinement of new therapeutic agents. mdpi.com This integrated approach is particularly valuable for exploring the potential of piperazine derivatives.

In silico techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations are now routinely used to predict how piperazine derivatives will interact with biological targets. nih.govnih.govpatsnap.com For instance, molecular docking has been used to predict the binding modes of novel nitrophenylpiperazine derivatives within the active site of enzymes like tyrosinase, providing insights into the structural basis of their inhibitory activity. nih.govnih.govresearchgate.net These computational predictions guide the rational design of new compounds with potentially improved affinity and selectivity. scispace.com

These virtual screening and design efforts are followed by experimental validation. mdpi.com The synthesized compounds are tested in biochemical and cell-based assays to confirm their activity and determine key parameters like IC₅₀ values. nih.govresearchgate.net The experimental results then feed back into the computational models, creating an iterative cycle of design, synthesis, and testing that efficiently refines lead compounds. mdpi.com This integrated workflow has been successfully applied to discover piperazine derivatives with potential applications as anticancer agents, PARP-1 inhibitors, and sigma receptor modulators. nih.govacs.orgnih.govrsc.org

| Compound Class | Biological Target | Integrated Methods Used | Key Finding |

| Arylpiperazine Derivatives | Androgen Receptor (Prostate Cancer) | QSAR, Molecular Docking | Identified key structural descriptors for anti-proliferative activity and predicted binding affinities. nih.gov |

| Nitrophenylpiperazine Derivatives | Tyrosinase | Molecular Docking, Enzyme Kinetics | Predicted binding interactions within the active site, confirmed by mixed-type inhibition in kinetic studies. nih.govnih.gov |

| Piperazine-Substituted Naphthoquinones | PARP-1 | Molecular Docking, MM/GBSA | Identified compounds with strong, target-specific binding profiles and significant inhibitory activity. acs.org |

| Piperidine/Piperazine-Based Compounds | Sigma Receptor 1 (S1R) | Molecular Docking, Molecular Dynamics | Discovered a potent S1R agonist and elucidated its binding interactions with key amino acid residues. nih.govrsc.org |

Exploration of Novel Biological Targets and Mechanisms of Action

While piperazine derivatives have a long history of use in treating central nervous system disorders, current research is uncovering a much broader range of therapeutic possibilities. mdpi.comnbinno.com A key future direction is the systematic exploration of novel biological targets and the elucidation of the underlying mechanisms of action for compounds like 1-(4-Nitrophenyl)-4-propylpiperazine.

The structural versatility of the piperazine ring allows it to interact with a wide array of biological macromolecules. nbinno.com Recent studies have identified piperazine-containing compounds with activity against a diverse set of targets, including:

Oncogenic Proteins: Piperazine derivatives are being investigated as inhibitors of critical cancer-related targets such as Poly (ADP-ribose) polymerase-1 (PARP-1), phosphoglycerate dehydrogenase (PHGDH), and various kinases. nih.govnih.govnih.gov

Metabolic Enzymes: The discovery of nitrophenylpiperazine derivatives as tyrosinase inhibitors highlights their potential in treating pigmentation disorders. nih.govnih.gov

Receptors and Ion Channels: Arylpiperazines continue to be explored for their potent and selective interactions with central nervous system receptors, including serotonin (B10506) and sigma receptors. mdpi.comnih.gov

Infectious Disease Targets: Novel piperazine compounds have shown promise as antimycobacterial and antiplasmodial agents, presenting new strategies for combating infectious diseases. mdpi.comnih.govnih.gov

A critical aspect of this research is moving beyond simply identifying activity to understanding how these molecules work. For example, studies on nitrofuranyl piperazines, which are structurally related to nitrophenylpiperazines, have shown they are prodrugs that require reductive activation by bacterial enzymes to exert their antimycobacterial effect. nih.gov Future research will need to employ genetic and proteomic approaches to deconstruct the specific cellular pathways modulated by these compounds, clarifying their mechanisms of action and identifying potential biomarkers for efficacy.

Development of Advanced Analytical and Characterization Tools

As the complexity and diversity of synthesized piperazine derivatives grow, so does the need for sophisticated analytical tools to accurately characterize them. The development of advanced analytical and characterization methods is crucial for ensuring the purity, stability, and structural integrity of new chemical entities, which is a prerequisite for their advancement through the drug development pipeline. mdpi.comrsc.org

Standard characterization techniques include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and Fourier-transform infrared (FTIR) spectroscopy, which are essential for confirming the chemical structure of newly synthesized compounds. nih.gov High-resolution mass spectrometry (HRMS) is particularly important for verifying the elemental composition. nih.gov

For quantitative analysis, especially for determining trace amounts of piperazine-related substances in active pharmaceutical ingredients (APIs) or biological matrices, chromatographic methods are indispensable.

High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with UV detection, is a workhorse method for purity assessment and quantification. jocpr.com For piperazines lacking a strong chromophore, derivatization with reagents like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) can be used to form a UV-active product, enabling detection at very low levels (parts-per-million). jocpr.com

Gas Chromatography (GC): GC, often paired with a nitrogen-phosphorus detector (NPD) or a mass spectrometer (GC-MS), is effective for analyzing volatile piperazine derivatives and can be used to identify regioisomers that may be difficult to distinguish by MS alone. auburn.eduingentaconnect.com

Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful combination offers high sensitivity and selectivity, making it the gold standard for metabolite identification and pharmacokinetic studies.

Future efforts will focus on developing even more sensitive, rapid, and high-throughput analytical methods to support the accelerated pace of drug discovery and to meet increasingly stringent regulatory requirements.

| Analytical Technique | Primary Application | Advantages for Piperazine Analysis |

| HPLC-UV | Purity testing, quantification of APIs and impurities. jocpr.com | Robust, widely available. Derivatization can be used for compounds without a native chromophore. jocpr.com |

| GC-MS | Identification and quantification of volatile derivatives, isomer separation. auburn.edu | Excellent separation efficiency, provides structural information for identification. auburn.edu |

| LC-MS | Metabolite identification, pharmacokinetic analysis, trace analysis in biological fluids. | High sensitivity and selectivity, applicable to a wide range of polar and non-polar compounds. |

| NMR Spectroscopy | Definitive structure elucidation of new chemical entities. nih.gov | Provides detailed information about the molecular structure and connectivity of atoms. |

Strategic Approaches for Lead Optimization and Compound Prioritization

Once a "hit" compound, such as a derivative of this compound, is identified from a screening campaign, it enters the critical phase of lead optimization. biobide.com This iterative process aims to refine the molecule's structure to enhance its therapeutic potential while minimizing undesirable properties. patsnap.comdanaher.com

A primary strategy is the detailed exploration of the Structure-Activity Relationship (SAR). patsnap.com This involves systematically modifying different parts of the lead molecule—such as the aryl ring, the alkyl chain, or the piperazine core—and assessing how these changes affect potency, selectivity, and other pharmacological parameters. nih.govnih.gov For example, SAR studies on nitrophenylpiperazine tyrosinase inhibitors revealed that replacing the phenyl ring with an indole (B1671886) moiety significantly improved potency. nih.gov

Beyond improving efficacy, a major focus of lead optimization is enhancing the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of the compound. danaher.com Chemists can modify the structure to improve properties like solubility, metabolic stability, and cell permeability, which are crucial for a drug's success in vivo. patsnap.com

With the ability to generate large datasets from both computational predictions and high-throughput screening, effective compound prioritization is essential. iu.edu Machine learning and other computational tools are increasingly being used to analyze complex datasets and prioritize which newly designed compounds are most likely to succeed. iu.edu These models can learn to recognize the molecular features associated with desirable properties (e.g., high activity, low toxicity) and rank potential candidates for synthesis, thereby saving significant time and resources. iu.edu This data-driven approach allows research teams to focus their efforts on the most promising molecules for further development. nih.gov

Q & A

Q. What strategies optimize the demethylation of methoxy precursors to synthesize hydroxylated analogs?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.